1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring substituted with diverse functional groups. Its structure includes:
- 4-(Furan-2-carbonyl): A heteroaromatic acyl group contributing to electronic effects and binding affinity.
- 3-Hydroxy: A polar group facilitating hydrogen bonding.
- 5-(p-Tolyl): A hydrophobic para-methylphenyl group influencing lipophilicity and steric bulk.
This compound’s structural complexity allows for tunable physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-9-15(10-8-14)18-17(19(24)16-6-4-13-27-16)20(25)21(26)23(18)12-5-11-22(2)3/h4,6-10,13,18,25H,5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKFHQBXPYLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities that merit extensive research. This compound integrates several functional groups, which may contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 372.43 g/mol. It features a pyrrole ring, a furan moiety, and a dimethylamino group, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 381171-06-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and ionic interactions, while the furan and p-tolyl groups may facilitate π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Possible interference with cancer cell proliferation.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions.
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, studies on similar pyrrole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
Preliminary studies have suggested that compounds with similar structural features may inhibit cancer cell lines. For example, compounds targeting the MEK-MAPK pathway have shown promise in reducing cell proliferation in various cancer models.
Case Study: MEK Inhibition
In a study evaluating MEK inhibitors:
- Compound X demonstrated an IC50 value of 14 nmol/L against purified MEK1.
- Treatment led to significant reductions in ERK phosphorylation in multiple cancer cell lines.
Comparison with Similar Compounds
Key Observations:
- Substituent Bulk and Melting Points : Bulky groups (e.g., 4-tert-butylphenyl in compound 20) correlate with higher melting points (263–265°C), likely due to improved crystal packing .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in compound 24 increases molecular weight but reduces yield (19%) compared to methyl or tert-butyl substituents .
- Solubility Implications: The dimethylaminopropyl group in the target compound and compound may enhance water solubility compared to hydroxypropyl derivatives .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Groups : The p-tolyl (target compound) and 4-fluorophenyl (compound ) moieties may enhance membrane permeability and target binding via hydrophobic interactions.
- Amine Side Chains: The dimethylaminopropyl group could act as a protonable site, improving bioavailability compared to hydroxypropyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
